Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate
Description
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate is a thiophene-derived compound featuring a dihydrothiophene core with a 2-thienyl substituent at position 4 and a 4-methylphenylthio-acetylamino group at position 2. The ethyl carboxylate at position 3 enhances solubility and modulates electronic properties.
Properties
Molecular Formula |
C20H21NO3S3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-4-thiophen-2-yl-2,3-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO3S3/c1-3-24-20(23)18-15(16-5-4-10-25-16)11-27-19(18)21-17(22)12-26-14-8-6-13(2)7-9-14/h4-11,18-19H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
XPDNGMJBUVLLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SC=C1C2=CC=CS2)NC(=O)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the thienyl and methylphenylthio groups, and the final esterification to obtain the ethyl ester derivative. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbonyl group or to hydrogenate the double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and the phenylthio group play crucial roles in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 2,3-dihydrothiophene core and 4-methylphenylthio-acetylamino moiety. Key analogs and their substituent variations include:
Key Observations :
- Aromatic vs. Dihydro Core : The 2,3-dihydrothiophene core in the target compound may reduce aromaticity, affecting π-π stacking interactions critical for binding to biological targets compared to fully aromatic analogs .
- Thioether vs. Ether Linkages : The 4-methylphenylthio group in the target compound introduces a sulfur atom, which may improve lipid solubility and metabolic stability relative to oxygen-containing analogs like 303092-57-1 .
Comparative Challenges :
Physicochemical Properties
Notes:
- The target compound’s thioether linkage increases susceptibility to oxidative degradation compared to ether or cyano-containing analogs .
Biological Activity
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H17N1O2S2
Molecular Weight: 335.44 g/mol
IUPAC Name: this compound
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the 4-methylphenylthio and thienyl groups enhances its pharmacological potential.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. It may exert its effects through:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity: Thiophene derivatives are often studied for their ability to scavenge free radicals, reducing oxidative stress.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast) | 22.5 ± 3.1 |
| NCI-H460 (Lung) | 18.0 ± 1.5 |
| SF-268 (Brain) | 25.0 ± 4.0 |
These results indicate that the compound effectively inhibits the growth of cancer cells, with varying potency across different types.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it inhibits the growth of various bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Study on Cancer Cell Lines:
- Researchers evaluated the efficacy of the compound on three human tumor cell lines (MCF-7, NCI-H460, SF-268). The study found that at concentrations as low as 18 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
-
Antimicrobial Testing:
- A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
